molecular formula C23H17Cl2N3OS B2629763 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1206988-84-2

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2629763
CAS No.: 1206988-84-2
M. Wt: 454.37
InChI Key: DKKBGOQZYKTIGF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also has a thioether group and an acetamide group. The presence of a phenyl group indicates aromaticity in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, thioether group, and acetamide group would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazole ring, for example, is a site of high electron density and could be involved in various reactions. The thioether group might also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups .

Scientific Research Applications

Anticancer Properties

Ruthenium compounds, which may include structures similar to the specified chemical, are noted for their potential as cancer therapy agents. These compounds offer advantages over platinum-based complexes due to their varied oxidation states, differing mechanisms of action, and ligand substitution kinetics, which could potentially reduce toxicity and be better tolerated in vivo. Studies on ruthenium compounds such as NAMI-A, KP1019, and NKP-1339 have demonstrated promising cytotoxic profiles against cancer cells. The development of ruthenium(II) compounds, including mononuclear structures, is a rapidly growing field aiming to produce effective antitumor agents. This area of research is significant for its potential to lead to the development of novel cancer therapies with improved efficacy and reduced side effects compared to current treatments (Motswainyana & Ajibade, 2015).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives, which share structural similarities with the specified chemical, have been investigated for their antioxidant and anti-inflammatory properties. Synthesis of these derivatives aims to develop alternative therapeutic agents that could be beneficial for treating conditions associated with oxidative stress and inflammation. The in vitro evaluation of these compounds has shown potential antioxidant activity against reactive species and distinct anti-inflammatory activity compared to standard references. This research highlights the importance of developing new molecules capable of modulating oxidative and inflammatory pathways, which could contribute to the treatment of various chronic diseases (Raut et al., 2020).

Broad Biological Activities

Imidazole derivatives, including structures related to the specified compound, have been reviewed for their diverse biological activities. These activities encompass a range of pharmacological actions such as antitumor, anti-inflammatory, antioxidant, and antiviral effects. The versatility of imidazole-based compounds stems from their ability to interact with various biological targets, making them promising candidates for the development of multifunctional drugs. The ongoing research in this area is dedicated to exploring these compounds' mechanisms of action and optimizing their therapeutic profiles for clinical application (Iradyan et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The future research directions for this compound could involve studying its properties, optimizing its synthesis, investigating its reactivity, and exploring its potential applications .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3OS/c24-19-12-11-16(13-20(19)25)21-14-26-23(28(21)18-9-5-2-6-10-18)30-15-22(29)27-17-7-3-1-4-8-17/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKBGOQZYKTIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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